3-(Azetidin-3-yl)pyridine hydrochloride
Description
Significance of Azetidine (B1206935) and Pyridine (B92270) Moieties in Heterocyclic Chemistry
Heterocyclic chemistry is a cornerstone of modern drug discovery, with nitrogen-containing rings being particularly prominent in the architecture of therapeutic agents. Among these, azetidine and pyridine are two scaffolds of considerable importance. numberanalytics.comresearchgate.net
Azetidine , a four-membered saturated nitrogen heterocycle, is a valuable scaffold in organic synthesis and medicinal chemistry. researchgate.netrsc.org Its significance is largely driven by the inherent ring strain of approximately 25.4 kcal/mol, which makes it more reactive than less strained rings like pyrrolidines but more stable and easier to handle than highly strained aziridines. rsc.orgrsc.org This unique reactivity can be harnessed for various chemical transformations. rsc.org The rigid, three-dimensional structure of the azetidine ring is also a desirable feature, as it can be used to orient substituents in specific vectors, which is crucial for precise interactions with biological targets. researchgate.net Consequently, the azetidine moiety is found in a diverse range of natural products and synthetic compounds exhibiting a wide array of biological activities. nih.govresearchgate.net For instance, it is a key component in drugs like azelnidipine, an antihypertensive calcium channel blocker. rsc.orgnih.gov
Pyridine , a six-membered aromatic heterocycle, is one of the most fundamental building blocks in organic and medicinal chemistry. numberanalytics.comnumberanalytics.com Its structure is analogous to benzene, with one carbon atom replaced by a nitrogen atom. libretexts.org This nitrogen atom significantly influences the electronic properties of the ring, making pyridine more polar and basic than benzene. nih.gov The lone pair of electrons on the nitrogen atom is not part of the aromatic system and can participate in hydrogen bonding, a critical interaction in biological systems. libretexts.orgnih.gov The pyridine ring is a versatile core that can be easily functionalized and is present in thousands of drug candidates. nih.govrsc.org Its ability to engage in various biological interactions, including π–π stacking and chelation with metal ions, further enhances its utility in drug design. nih.gov The pyridine scaffold is a key feature in numerous FDA-approved drugs across various therapeutic areas, including anticancer and central nervous system agents. nih.gov
Overview of 3-(Azetidin-3-yl)pyridine (B1612201) Hydrochloride as a Foundational Research Focus
3-(Azetidin-3-yl)pyridine hydrochloride is a chemical compound that covalently links the azetidine and pyridine rings. In this structure, the azetidine ring is connected at its 3-position to the 3-position of the pyridine ring. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for experimental work.
This specific compound serves as a crucial building block or intermediate in chemical synthesis. guidechem.com Its bifunctional nature, possessing both the strained, saturated azetidine ring and the aromatic pyridine ring, allows for a wide range of chemical modifications. Researchers utilize this scaffold as a starting point to synthesize more complex molecules with potential applications in various fields, particularly in the development of novel therapeutic agents. The strategic placement of the two rings provides a rigid and defined three-dimensional structure that can be further elaborated to target specific biological receptors or enzymes. The synthesis of derivatives often involves reactions at the azetidine nitrogen or further substitution on the pyridine ring. nih.govfrontiersin.orgnih.gov
Academic Relevance and Research Landscape of the Scaffold
The academic and industrial research landscape for scaffolds combining azetidine and pyridine moieties is active and focused primarily on medicinal chemistry and drug discovery. nih.govacs.org The rationale behind combining these two pharmacophoric groups is to create novel molecular architectures that may exhibit enhanced biological activity, improved pharmacokinetic properties, or unique mechanisms of action. nih.govnih.gov
Research efforts involving the 3-(azetidin-3-yl)pyridine scaffold often focus on the synthesis of libraries of derivatives followed by their biological evaluation. nih.govnih.gov For example, studies have explored the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which incorporate a modified pyridine structure, for their potential as antibacterial agents. frontiersin.orgnih.gov These investigations have demonstrated that such compounds can exhibit potent activity against Gram-positive bacteria, sometimes comparable to existing antibiotics like linezolid. frontiersin.org The development of azetidine derivatives as a class has also shown promise in targeting multidrug-resistant Mycobacterium tuberculosis by interfering with mycolic acid biosynthesis. acs.org
The versatility of the scaffold allows for its use in creating diverse chemical libraries for screening against a wide range of biological targets. nih.gov Synthetic strategies are continually being developed to efficiently construct and functionalize these hybrid molecules. nih.govgoogle.com The ongoing research highlights the value of the 3-(azetidin-3-yl)pyridine scaffold as a privileged structure in the quest for new and effective therapeutic agents. nih.govresearchgate.net
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(azetidin-3-yl)pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c1-2-7(4-9-3-1)8-5-10-6-8;/h1-4,8,10H,5-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQYUSHMECHGAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CN=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1236791-61-9 | |
| Details | Compound: Pyridine, 3-(3-azetidinyl)-, hydrochloride (1:2) | |
| Record name | Pyridine, 3-(3-azetidinyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236791-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
170.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1446407-31-3 | |
| Record name | Pyridine, 3-(3-azetidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1446407-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies and Strategies for 3 Azetidin 3 Yl Pyridine and Its Analogs
Established Synthetic Routes to 3-(Azetidin-3-yl)pyridine (B1612201) Hydrochloride
The construction of the 3-(azetidin-3-yl)pyridine scaffold is typically achieved through multi-step sequences that can be broadly categorized into linear and convergent approaches. These routes rely on the careful orchestration of key bond-forming reactions to assemble the two heterocyclic components.
Linear and Convergent Synthetic Approaches
Linear synthesis involves the sequential modification of a starting material to build the final molecule step-by-step. nih.gov This approach, while straightforward in planning, can be inefficient for complex molecules due to the multiplicative loss of yield at each step. A potential linear synthesis of 3-(azetidin-3-yl)pyridine could start with a pre-formed pyridine (B92270) ring, which is then elaborated with a three-carbon chain that is subsequently cyclized to form the azetidine (B1206935) ring. For instance, a long linear synthetic pathway has been described for the preparation of structurally related 3-(pyridine-3-yl)-2-oxazolidinone derivatives. nih.gov
In contrast, convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages. evitachem.com This strategy is generally more efficient for complex structures as it allows for parallel synthesis and maximizes the yield. For 3-(azetidin-3-yl)pyridine, a convergent approach would involve the separate synthesis of a suitable azetidine precursor and a pyridine precursor, followed by their coupling. For example, a protected 3-aminoazetidine derivative can be coupled with a functionalized pyridine, such as a halopyridine, in a final key step. This approach allows for the modular and efficient assembly of a library of analogs by varying the individual fragments.
| Synthesis Type | Description | Advantages | Disadvantages |
| Linear Synthesis | Step-by-step assembly of the target molecule from a single starting material. | Straightforward to design. | Often has a low overall yield for multi-step processes. |
| Convergent Synthesis | Independent synthesis of molecular fragments followed by their assembly. | Higher overall yield, more efficient, allows for modularity. | May require more complex planning for the fragment coupling step. |
Key Reaction Steps and Precursor Intermediates
A common strategy for constructing the azetidine ring involves the intramolecular cyclization of a γ-amino alcohol or a γ-haloamine. clockss.org For instance, N-protected 3-amino-1-propanol derivatives can be converted into a leaving group at the hydroxyl position (e.g., a mesylate or tosylate), which is then displaced by the nitrogen atom to form the four-membered ring. Patents describe the synthesis of 3-amino-azetidine derivatives as key intermediates for a variety of biologically active compounds. google.com
The pyridine moiety is typically introduced as a substituted pyridine derivative. A common convergent approach involves the reaction of a nucleophilic azetidine derivative with an electrophilic pyridine. For example, a protected 3-aminoazetidine can be reacted with a halopyridine (e.g., 3-bromopyridine (B30812) or 3-fluoropyridine) under basic conditions or using a transition-metal catalyst to form the C-N or C-C bond between the two rings. evitachem.com
The final step in the synthesis is often the removal of protecting groups. For example, if a benzyl (B1604629) or benzhydryl group is used to protect the azetidine nitrogen, it is typically removed by hydrogenolysis using a palladium catalyst. google.com The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Table of Common Precursors and Intermediates:
| Precursor/Intermediate | Role in Synthesis |
|---|---|
| Epichlorohydrin | Starting material for the formation of the 3-carbon backbone of the azetidine ring. acs.org |
| Benzylamine/Benzhydrylamine | Source of nitrogen and protecting group for the azetidine ring. acs.org |
| N-protected 3-aminoazetidine | Key intermediate for coupling with the pyridine fragment. google.com |
| 3-Halopyridines (e.g., 3-bromopyridine) | Electrophilic pyridine source for coupling reactions. evitachem.com |
| N-protected 3-hydroxyazetidine | Precursor for introducing a leaving group for subsequent functionalization or coupling. |
Advanced Synthetic Techniques in Azetidine and Pyridine Derivatization
Modern synthetic chemistry has introduced a range of advanced techniques that allow for more efficient and selective synthesis of complex molecules like 3-(azetidin-3-yl)pyridine and its analogs. These methods often provide access to a wider range of structural diversity and stereochemical control.
Organocatalytic Methods in Azetidine Synthesis
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. For the preparation of azetidines, organocatalytic methods offer a metal-free alternative for the construction of chiral, substituted four-membered rings.
One notable example is the use of L-proline as a catalyst in the condensation reaction of substituted aldehydes and anilines to form Schiff bases, which are then further transformed into optically pure 1,2,3-trisubstituted azetidines. rsc.org This approach provides a sequence for creating stereochemically complex azetidine scaffolds. Additionally, organocatalytic methods have been developed for the synthesis of α-azetidinyl tertiary alkyl fluorides and chlorides, highlighting the utility of this approach in creating functionalized azetidine-containing building blocks. lookchem.com These chiral building blocks can then be incorporated into a convergent synthesis of more complex molecules.
Transition-Metal-Catalyzed Transformations (e.g., Pd-catalyzed, Ti(IV)-mediated Cyclizations)
Transition-metal catalysis plays a pivotal role in the synthesis and functionalization of azetidines and pyridines. Palladium-catalyzed cross-coupling reactions are particularly important for forming the crucial bond between the azetidine and pyridine rings in a convergent synthesis. nih.gov Reactions such as the Buchwald-Hartwig amination allow for the direct coupling of an N-H azetidine with a halopyridine. researchgate.netsemanticscholar.org Alternatively, Suzuki or Hiyama cross-coupling reactions can be used to form a C-C bond between the two rings, for example, by coupling a 3-iodoazetidine (B8093280) with an arylboronic acid or an arylsilane. organic-chemistry.org Palladium catalysts have also been employed for intramolecular C-H amination to construct the azetidine ring itself. organic-chemistry.orgrsc.org More recently, palladium-catalyzed intramolecular C-H arylation has been shown to be effective for creating fused polycyclic systems involving pyridine rings. beilstein-journals.org
Titanium-mediated reactions have also been developed for the synthesis of azetidines. For instance, Ti(IV)-mediated synthesis of spirocyclic NH-azetidines from oxime ethers has been reported. nih.govresearchgate.net This method proceeds through a proposed Kulinkovich-type mechanism, forming a titanacyclopropane intermediate. nih.govresearchgate.net Lanthanide triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.govfrontiersin.org
| Catalytic Method | Application in Synthesis | Key Features |
| Pd-catalyzed Cross-Coupling | Coupling of azetidine and pyridine fragments. | High efficiency, broad substrate scope, allows for modular synthesis. nih.gov |
| Ti(IV)-mediated Cyclization | Formation of the azetidine ring, particularly for spirocyclic systems. | Utilizes a Kulinkovich-type mechanism, provides access to structurally diverse azetidines. rsc.orgnih.gov |
| La(OTf)₃-catalyzed Aminolysis | Intramolecular cyclization to form the azetidine ring from epoxy amines. | High regioselectivity, tolerant of various functional groups. frontiersin.org |
Stereoselective and Diastereoselective Synthesis of Azetidine-Containing Scaffolds
Controlling the stereochemistry of the azetidine ring is crucial, as the three-dimensional arrangement of substituents can significantly impact biological activity. Consequently, numerous stereoselective and diastereoselective methods for the synthesis of azetidine-containing scaffolds have been developed.
The diastereoselective synthesis of 2,3-disubstituted azetidines has been achieved through various methods, including the sodium borohydride-promoted reduction of C-3 functionalized azetidin-2-ones. rsc.org A novel superbase-induced diastereoselective transformation of benzylamino-substituted oxiranes has been used to prepare trans-1,2,3-trisubstituted azetidines. researchgate.net
For enantioselective synthesis, copper-catalyzed boryl allylation of azetines has been shown to be a highly effective method for accessing chiral 2,3-disubstituted azetidines with excellent regio-, enantio-, and diastereoselectivity. nih.govacs.org This method allows for the installation of versatile boryl and allyl functionalities. Another approach involves the stereoselective synthesis of azetidine-derived glutamate (B1630785) and aspartate analogues from chiral azetidin-3-ones, where a key step is a highly stereoselective rhodium-catalyzed hydrogenation. uchile.cl The use of chiral auxiliaries, such as chiral sulfinamides, has also been instrumental in the flexible and stereoselective synthesis of chiral azetidin-3-ones. nih.gov
These advanced stereoselective methods provide access to a wide array of enantiomerically enriched and diastereomerically pure azetidine building blocks, which are invaluable for the synthesis of complex and biologically active molecules. acs.org
Green Chemistry Principles in Synthetic Design and Optimization
Key green strategies applicable to the synthesis of 3-(Azetidin-3-yl)pyridine and its analogs include the use of catalytic reactions, multi-component reactions (MCRs), alternative energy sources like microwave irradiation, and the implementation of flow chemistry. nih.govrasayanjournal.co.inresearchgate.net These approaches are designed to shorten reaction times, reduce the number of synthetic steps, and decrease the reliance on toxic or environmentally harmful reagents. nih.gov
For the pyridine moiety, green synthetic methods often focus on one-pot MCRs, which offer high synthetic efficiency, atom economy, and reduced reaction times. nih.gov For instance, the Hantzsch pyridine synthesis and its variations can be adapted to more eco-friendly conditions. The use of microwave-assisted synthesis has been shown to be a valuable green chemistry tool, providing significant advantages by dramatically cutting down reaction times from hours to minutes and increasing yields, often with the use of a safer solvent like ethanol. nih.gov Catalysis is another cornerstone of green pyridine synthesis, with efforts to develop recyclable and mild catalysts that can function under benign conditions. nih.govbiosynce.com
The synthesis of the strained azetidine ring presents its own challenges, but green and sustainable strategies are emerging. researchgate.net Flow chemistry offers a safer and more sustainable method for handling potentially hazardous intermediates or strained ring systems. nih.gov This technique utilizes microfluidic systems to control reaction conditions precisely, which can minimize the formation of byproducts and improve safety, especially when dealing with reactive species. nih.gov Furthermore, visible-light-mediated photocycloadditions are being developed as an efficient means to construct azetidine rings under mild conditions, avoiding the high energy input or harsh reagents of traditional methods. springernature.com
In the context of combining these two fragments to form 3-(Azetidin-3-yl)pyridine, a green approach would prioritize a convergent synthesis that minimizes the use of protecting groups and employs a catalytic cross-coupling reaction in a green solvent. The choice of solvent is crucial, as they constitute a significant portion of chemical waste. nih.gov The ideal process would feature high atom economy, generate minimal waste (as measured by a low E-factor), and use renewable starting materials where possible. pharmtech.com
The following table provides a comparative example of conventional versus a green, microwave-assisted approach for the synthesis of pyridine derivatives, illustrating the benefits of applying green chemistry principles.
| Parameter | Conventional Heating (Method B) | Microwave Irradiation (Method A) | Reference |
| Reaction Time | 7-9 hours | 2-7 minutes | nih.gov |
| Yield | 75-88% | 82-94% | nih.gov |
| Energy Input | Prolonged, higher energy consumption | Short duration, more energy-efficient | nih.gov |
| Solvent | Ethanol | Ethanol | nih.gov |
| Process | Standard batch processing | Microwave-assisted organic synthesis | nih.gov |
This data clearly demonstrates that the application of green technology like microwave assistance can lead to significantly shorter reaction times and higher yields, contributing to a more sustainable synthetic process. nih.gov
Chemical Transformations and Derivatization of the 3 Azetidin 3 Yl Pyridine Scaffold
Functionalization Strategies on the Azetidine (B1206935) Ring System
The azetidine ring of the 3-(azetidin-3-yl)pyridine (B1612201) scaffold offers a reactive handle for various chemical modifications, primarily at the nitrogen atom. The secondary amine of the azetidine is a nucleophilic site that readily undergoes functionalization, allowing for the introduction of a wide array of substituents. This late-stage modification capability is a special feature of chemistries involving the 3-aminoazetidine unit. researchgate.netresearchgate.net
Common functionalization strategies include N-acylation, N-sulfonylation, and N-alkylation. These reactions are typically performed after the initial synthesis of the core scaffold, often requiring the deprotection of a protecting group on the azetidine nitrogen. The choice of reaction conditions is crucial to ensure chemoselectivity, especially when other reactive sites are present in the molecule. For instance, the reaction of the azetidine nitrogen can be achieved through nucleophilic substitution on various electrophiles.
The reactivity of the azetidine ring is significantly influenced by its inherent ring strain, which is approximately 25.4 kcal/mol. mdpi.com This strain makes the ring more reactive than less strained heterocycles like pyrrolidines but more stable and easier to handle than highly strained aziridines. mdpi.comnih.gov Synthetic methods often involve intramolecular cyclizations, such as SN2 reactions where a nitrogen atom attacks a carbon with a leaving group (e.g., mesylate or halogen) to form the four-membered ring. biointerfaceresearch.com
Below is a table summarizing common functionalization reactions on the azetidine nitrogen:
| Reaction Type | Reagent Example | Resulting Functional Group | Significance |
| N-Acylation | Acyl Chlorides, Anhydrides | Amide | Introduces diverse carbonyl-containing groups. |
| N-Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Modifies electronic properties and hydrogen bonding capabilities. |
| N-Alkylation | Alkyl Halides | Tertiary Amine | Increases steric bulk and modifies basicity. |
| Urea (B33335) Formation | Isocyanates | Urea | Creates derivatives with potential for hydrogen bonding interactions. |
These functionalization strategies are instrumental in exploring the structure-activity relationships of molecules derived from the 3-(azetidin-3-yl)pyridine scaffold, enabling the fine-tuning of their physicochemical and biological properties.
Modifications and Substitutions on the Pyridine (B92270) Moiety (e.g., Halogenation)
The pyridine ring of the scaffold can also be chemically modified to generate a diverse range of analogs. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution requires harsh conditions and often results in mixtures of regioisomers. researchgate.netnih.gov However, innovative methods have been developed to achieve selective functionalization.
Halogenation, in particular, is a critical transformation as the resulting halopyridines are versatile intermediates for subsequent cross-coupling reactions, enabling the introduction of various aryl, alkyl, and other functional groups. researchgate.netuctm.edu A significant challenge is the selective halogenation at the C-3 position (meta to the ring nitrogen).
A notable strategy for 3-selective halogenation involves the temporary opening of the pyridine ring to form acyclic Zincke imine intermediates. researchgate.netnih.govuctm.edu This process transforms the electron-deficient heterocycle into a series of polarized alkenes that readily undergo regioselective halogenation with electrophilic halogen sources like N-halosuccinimides under mild conditions. nih.gov Subsequent ring-closing regenerates the substituted pyridine ring. This "one-pot" protocol is compatible with a wide range of functional groups and can be used for the late-stage modification of complex molecules. researchgate.netuctm.edu
Other methods for pyridine synthesis and modification include:
De novo synthesis: Building the substituted pyridine ring from acyclic precursors using methods like [4+2] cycloadditions of 2-azadienes. nih.gov
Ring remodeling: Transforming other heterocyclic skeletons, such as (aza)indoles or benzofurans, into polysubstituted pyridines. ijeas.org
Metalation-halogenation: Using directed ortho-metalation with strong bases, although this typically requires a directing group to achieve 3-position selectivity. researchgate.net
The table below highlights key halogenation approaches for the pyridine ring.
| Method | Reagents | Selectivity | Conditions |
| Electrophilic Aromatic Substitution | Elemental Halides, Lewis/Brønsted Acids | Tends toward 3-position but often gives mixtures | Harsh, elevated temperatures |
| Zincke Imine Intermediate | N-Halosuccinimides (NCS, NBS, NIS) | Highly selective for the 3-position | Mild |
| Metalation-Halogenation | Strong Bases (e.g., LDA), Halogen Source | Dependent on directing groups | Cryogenic temperatures |
These modification strategies provide essential tools for diversifying the pyridine moiety of the 3-(azetidin-3-yl)pyridine scaffold for research applications.
Synthesis of Diverse Analogs and Bioisosteres for Research Applications
Azetidin-2-ones, commonly known as β-lactams, are structural isomers of the azetidine ring in the parent scaffold. The synthesis of azetidin-2-one (B1220530) analogs provides access to a different chemical space while maintaining a four-membered heterocyclic core. nih.gov
A notable method for synthesizing 3-aryl-4-substituted azetidin-2-ones is the Kinugasa reaction. mdpi.com This reaction typically involves the copper-catalyzed cycloaddition of a nitrone with a terminal alkyne. For example, a series of N-substituted cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones were synthesized via the Kinugasa reaction of N-methyl- or N-benzyl-(diethoxyphosphoryl)nitrone with various aryl alkynes. mdpi.com While not starting directly from 3-(azetidin-3-yl)pyridine, these compounds represent important analogs where the core azetidine is replaced by an azetidin-2-one and functionalized at the 3-position with an aryl group, which could include a pyridyl moiety.
Another approach involves the cyclization of hydrazones with chloroacetyl chloride to form the azetidin-2-one ring attached to a benzimidazole (B57391) core, demonstrating the versatility of this synthon in creating hybrid molecules. researchgate.net
| Starting Materials | Key Reaction | Product Class | Reference |
| N-substituted nitrone, Aryl alkyne | Kinugasa Reaction | 3-Aryl-azetidin-2-ones | mdpi.com |
| Substituted hydrazone, Chloroacetyl chloride | Cyclocondensation | Azetidin-2-one derivatives | researchgate.net |
Benzimidazol-2-one (B1210169) derivatives serve as rigid bioisosteres that can mimic the conformation and hydrogen bonding patterns of other cyclic structures. The synthesis of analogs incorporating a benzimidazol-2-one core linked to the azetidine-pyridine moiety can be achieved through several synthetic routes.
A common method for forming the benzimidazol-2-one ring is the reaction of an o-phenylenediamine (B120857) with a carbonylating agent like phosgene, carbonyldiimidazole, or urea. To create a derivative of 3-(azetidin-3-yl)pyridine, one could envision a multi-step synthesis. For instance, a 1,3-disubstituted-benzimidazol-2-one can be synthesized using solid-liquid phase transfer catalysis, where a precursor benzimidazolone is N-alkylated. nih.gov A suitably functionalized 3-(azetidin-3-yl)pyridine (e.g., with a leaving group) could be used as the alkylating agent to couple the two heterocyclic systems.
Alternatively, a palladium-catalyzed rearrangement reaction has been used to synthesize 1-propenyl-1,3-dihydro-benzimidazol-2-one, showcasing advanced methods for functionalizing the benzimidazolone core. The synthesis of benzimidazole derivatives often starts from o-phenylenediamine, which is condensed with various reagents like carboxylic acids or aldehydes to first form the benzimidazole ring, which can then be further modified. uctm.edu
| Precursors | Key Synthesis Step | Resulting Structure |
| o-Phenylenediamine, Carbonylating Agent | Cyclization/Condensation | Benzimidazol-2-one core |
| Benzimidazol-2-one, Alkylating Agent | N-Alkylation | N-Substituted Benzimidazol-2-one |
Oxazolidinones are another important class of bioisosteres for the azetidine ring. Specifically, 3-(pyridin-3-yl)-2-oxazolidinone derivatives have been designed and synthesized as analogs where the four-membered azetidine is replaced by a five-membered oxazolidinone ring. nih.gov
The synthesis of these derivatives often involves a multi-step sequence. A common route starts with a substituted pyridine, such as 2-chloro-5-nitropyridine. nih.gov The nitro group is reduced to an amine, which is then protected. The crucial oxazolidinone ring is formed by reacting the lithiated pyridine intermediate with a chiral glycidyl (B131873) ester, such as (R)-glycidyl butyrate. Subsequent deprotection and functionalization of the exocyclic amine (if present) or the oxazolidinone nitrogen lead to a variety of final products. nih.gov For example, a series of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives were prepared in eight steps starting from 3-fluoro-2-hydroxypyridine.
The table below outlines a general synthetic approach.
| Starting Material | Key Intermediates | Ring-Forming Reagent | Final Product Class |
| Substituted 3-aminopyridine | N-protected aminopyridine | (R)-Glycidyl butyrate | 3-(Pyridin-3-yl)-2-oxazolidinones |
| 2-Chloro-5-nitropyridine | N-protected 5-aminopyridine derivative | (R)-Glycidyl butyrate | 3-(6-Substituted-pyridin-3-yl)-2-oxazolidinones |
Urea derivatives are frequently explored in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors. The synthesis of azetidine urea derivatives from the 3-(azetidin-3-yl)pyridine scaffold is a straightforward functionalization. This transformation is typically achieved by reacting the secondary amine of the azetidine ring with an appropriate isocyanate. ijeas.org
The synthesis can be performed in a single step if the starting azetidine is unprotected. If the azetidine nitrogen is protected (e.g., with a Boc or benzhydryl group), a deprotection step is required prior to the urea formation. The reaction of the free amine with an alkyl or aryl isocyanate yields the corresponding N-substituted urea derivative. This method is highly versatile, allowing for the introduction of a wide variety of substituents depending on the choice of isocyanate. For example, the synthesis of 1,3-disubstituted ureas has been achieved by reacting isocyanates with various amines. ijeas.org This general principle is directly applicable to the 3-(azetidin-3-yl)pyridine core.
| Reactants | Reaction Type | Product | Significance |
| 3-(Azetidin-3-yl)pyridine, Isocyanate (R-N=C=O) | Nucleophilic Addition | 1-(3-(Pyridin-3-yl)azetidin-1-yl)-3-substituted urea | Introduces urea functionality for enhanced molecular interactions. |
This derivatization strategy is a powerful tool for modifying the properties of the parent compound and exploring its potential in various research applications.
Ring-Opening and Rearrangement Reactions of Azetidines in Synthetic Contexts
The reactivity of azetidines is largely driven by the considerable ring strain of the four-membered ring, making them susceptible to reactions that lead to more stable, larger ring systems or functionalized linear amines. nih.govnih.gov While specific examples detailing ring-opening and rearrangement reactions of 3-(azetidin-3-yl)pyridine hydrochloride are not extensively documented in readily available literature, the chemical behavior of analogous azetidine-containing compounds provides a strong basis for predicting its reactivity.
Nucleophilic attack on an activated azetidine, typically in the form of an azetidinium ion, is a common strategy for ring-opening. nih.govresearchgate.net This process generally occurs in a stereoselective and regioselective manner, yielding functionalized linear amines. nih.gov The regioselectivity of the nucleophilic attack is influenced by the substitution pattern on the azetidine ring. researchgate.net For a 3-substituted azetidinium ion, nucleophilic attack can occur at either the C2 or C4 position, leading to different ring-opened products.
Ring expansion is another significant transformation of the azetidine core, often proceeding through the formation of bicyclic azetidinium intermediates. bohrium.comresearchgate.net These intermediates can be opened by various nucleophiles to afford larger nitrogen-containing heterocycles such as pyrrolidines, piperidines, and azepanes. nih.govbohrium.com For instance, azetidines functionalized with a side chain capable of intramolecular N-alkylation can form a bicyclic azetidinium species, which upon nucleophilic attack, can lead to a mixture of ring-expanded products. nih.gov The distribution of these products is dependent on the substitution pattern of the azetidine, the nature of the nucleophile, and the reaction conditions. nih.gov Theoretical studies, such as those using DFT calculations, have been employed to rationalize the observed regioselectivities in these ring-opening reactions. nih.govresearchgate.net
One notable rearrangement is the conversion of aziridines to azetidines, highlighting the dynamic relationship between three- and four-membered nitrogen heterocycles. While this is a formation rather than a reaction of the azetidine ring itself, it underscores the synthetic strategies involving strained ring systems.
Reactivity at the Pyridyl Nitrogen and Azetidine Nitrogen
The 3-(azetidin-3-yl)pyridine scaffold possesses two distinct nitrogen centers, each with its own characteristic reactivity. The azetidine nitrogen is a secondary amine, exhibiting nucleophilic properties typical of such functional groups, while the pyridine nitrogen is part of an aromatic system, influencing its basicity and reactivity towards electrophiles.
The secondary amine of the azetidine ring is readily susceptible to a variety of functionalization reactions, including alkylation, acylation, and arylation. These transformations allow for the introduction of diverse substituents at the N-1 position of the azetidine ring, which is a common strategy in the synthesis of pharmaceutical analogues. nih.gov
Alkylation: The azetidine nitrogen can be alkylated using various alkyl halides or through reductive amination. For example, selective functionalization of a related tridentate ligand, 1-(2-aminoethyl)-3-methyl-3-(2-pyridyl)azetidine, at a terminal amino-nitrogen has been achieved through both reductive and simple alkylation reactions. rsc.orgresearchgate.net In one instance, alkylation with 2-picolinyl chloride led to a secondary reaction pathway involving the ring-opening of the azetidine, demonstrating that the reaction conditions can influence the stability of the four-membered ring. rsc.orgresearchgate.net
Acylation: Acylation of the azetidine nitrogen with acyl chlorides or anhydrides is a common method to introduce amide functionalities. These reactions are often carried out in the presence of a base to neutralize the acid generated. The resulting N-acyl derivatives are important intermediates in medicinal chemistry. While direct acylation examples for 3-(azetidin-3-yl)pyridine are not prevalent in the searched literature, the acylation of similar azetidine-containing structures is a well-established transformation. researchgate.net
Arylation: The N-arylation of the azetidine ring can be accomplished through methods such as the Buchwald-Hartwig amination. wikipedia.orgrsc.orgorganic-chemistry.orglibretexts.orgyoutube.com This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the azetidine nitrogen and an aryl halide, providing access to a wide range of N-aryl azetidine derivatives. wikipedia.org
The pyridyl nitrogen, being part of an electron-deficient aromatic ring, is less nucleophilic than the azetidine nitrogen. Its primary reactivity involves protonation to form a pyridinium (B92312) salt, as is the case with the hydrochloride salt of the title compound. The lone pair of electrons on the pyridine nitrogen is also available for quaternization through reaction with alkyl halides. The formation of pyridinium salts can be utilized to activate the pyridine ring for certain transformations or to modify the physicochemical properties of the molecule. rsc.orgrsc.orgmdpi.com
Below are tables summarizing representative derivatization reactions at the azetidine nitrogen based on related structures.
Table 1: Examples of N-Alkylation of Azetidine Derivatives
| Starting Material | Reagent | Product | Reference |
| 1-(2-aminoethyl)-3-methyl-3-(2-pyridyl)azetidine | 2-picolinyl chloride | 1-(2-aminoethyl)-3-methyl-3-(2-pyridyl)azetidine derivative | rsc.org |
| 3-Aryl-3-oxypropylamine azetidine precursor | Various alkylating agents | 3-Aryl-3-oxypropylamine azetidine derivatives | nih.gov |
Table 2: Examples of N-Acylation of Azetidine Derivatives
| Starting Material | Reagent | Product | Reference |
| Imidazo[1,2-a]pyridines | Acetyl chloride / AlCl₃ | C-3 acetylated imidazo[1,2-a]pyridines | nih.gov |
| Primary/Secondary amines | Diacylaminoquinazolinones | Selectively acylated amines | researchgate.net |
Table 3: Examples of N-Arylation of Azetidines
| Starting Material | Reagent | Catalyst | Product | Reference |
| Azetidine | Aryl bromides | Palladium complexes | N-Arylazetidines | wikipedia.org |
| Aziridines | Aryl bromides or arylboronic acids | Palladium or Copper | N-Arylaziridines | nih.gov |
Structural Elucidation and Advanced Spectroscopic Characterization of 3 Azetidin 3 Yl Pyridine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 3-(Azetidin-3-yl)pyridine (B1612201) derivatives in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) chemical shifts, providing deep insights into the molecular framework and stereochemistry.
Applications of ¹H-¹⁵N HMBC and NOESY for Structural and Stereochemical Assignment
Two-dimensional NMR experiments such as ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful for the detailed structural and stereochemical characterization of nitrogen-containing heterocyclic compounds like 3-(Azetidin-3-yl)pyridine derivatives.
Table 1: Illustrative ¹H and ¹⁵N NMR Data for a Hypothetical 3-(Azetidin-3-yl)pyridine Derivative
| Atom Position | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) | Key ¹H-¹⁵N HMBC Correlations | Key NOESY Correlations |
| Pyridine-N | - | ~ -70 | H2, H6 | - |
| Azetidine-N | - | ~ -350 | H2', H4' | H2'/H4' (cis) |
| Pyridine-H2 | ~ 8.5 | - | Pyridine-N | H6 |
| Pyridine-H4 | ~ 7.8 | - | - | H3, H5 |
| Pyridine-H5 | ~ 7.4 | - | - | H4, H6 |
| Pyridine-H6 | ~ 8.6 | - | Pyridine-N | H2, H5 |
| Azetidine-H2' | ~ 4.0 | - | Azetidine-N | H4' (cis) |
| Azetidine-H3' | ~ 3.8 | - | - | Pyridine-H2, H4 |
| Azetidine-H4' | ~ 4.0 | - | Azetidine-N | H2' (cis) |
Note: Chemical shifts are approximate and can vary based on solvent and substituents.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a fundamental technique for confirming the molecular weight of 3-(Azetidin-3-yl)pyridine derivatives and for gaining structural information through the analysis of their fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments.
Electron impact (EI) and electrospray ionization (ESI) are common ionization techniques used for the analysis of these compounds. The resulting mass spectra typically show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), confirming the molecular weight.
The fragmentation of 3-(Azetidin-3-yl)pyridine derivatives under mass spectrometric conditions can provide valuable structural information. Common fragmentation pathways may include:
Cleavage of the azetidine (B1206935) ring: This can lead to the formation of characteristic fragment ions resulting from the loss of small neutral molecules like ethylene (B1197577) or aziridine (B145994). nih.gov
Fission at the C-C bond connecting the two rings: This would result in fragment ions corresponding to the pyridine (B92270) and azetidine moieties.
Loss of substituents: If the derivative contains substituents on either ring, their loss can be observed in the fragmentation pattern.
By carefully analyzing the masses and relative abundances of the fragment ions, it is possible to piece together the structure of the parent molecule and differentiate between isomers. mdpi.com
Table 2: Predicted Mass Spectrometry Fragmentation for 3-(Azetidin-3-yl)pyridine Hydrochloride
| Fragment | Proposed Structure | m/z (calculated) |
| [M+H]⁺ | C₈H₁₁N₂⁺ | 135.0917 |
| [M+H - C₂H₄]⁺ | C₆H₇N₂⁺ | 107.0604 |
| [Pyridine-CH₂]⁺ | C₆H₆N⁺ | 92.0500 |
| [Azetidinium]⁺ | C₃H₈N⁺ | 58.0651 |
Note: m/z values correspond to the monoisotopic mass of the protonated species.
X-ray Crystallography for Absolute Stereochemistry and Conformational Studies
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For derivatives of 3-(Azetidin-3-yl)pyridine, single-crystal X-ray diffraction can unambiguously establish the absolute stereochemistry of chiral centers and provide precise information about bond lengths, bond angles, and torsional angles. researchgate.netmdpi.com
This technique is particularly valuable for:
Determining the absolute configuration of stereocenters, which is crucial for understanding the biological activity of chiral molecules.
Analyzing the conformation of the molecule in the solid state, including the relative orientation of the pyridine and azetidine rings.
Investigating intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.net
The crystallographic data serves as a benchmark for computational studies and for understanding the conformational preferences of the molecule in different environments.
Table 3: Hypothetical Crystallographic Data for a 3-(Azetidin-3-yl)pyridine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 15.678 |
| β (°) | 95.45 |
| Volume (ų) | 856.7 |
| Z | 4 |
| R-factor | 0.045 |
Note: This data is illustrative and represents typical values for a small organic molecule.
Advanced Spectroscopic and Diffraction Techniques for Material Characterization (e.g., SAXS, XAS for related complexes)
In addition to the core techniques, advanced spectroscopic and diffraction methods can be employed to characterize materials incorporating 3-(Azetidin-3-yl)pyridine derivatives, particularly in the context of coordination complexes or functional materials.
Small-Angle X-ray Scattering (SAXS) can be used to investigate the size, shape, and arrangement of nanoparticles or aggregates in solution or in the solid state. If 3-(Azetidin-3-yl)pyridine derivatives are used as ligands to form larger supramolecular assemblies or coordination polymers, SAXS can provide valuable information about their morphology and long-range order.
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local electronic and geometric structure of a specific element within a material. mdpi.com If 3-(Azetidin-3-yl)pyridine is part of a metal complex, XAS can be used to determine the oxidation state of the metal center, its coordination number, and the distances to the coordinating atoms. mdpi.com This is particularly relevant for understanding the role of such complexes in catalysis or materials science. mdpi.comjscimedcentral.com
These advanced techniques provide a deeper level of characterization, complementing the information obtained from NMR, MS, and X-ray crystallography, and are essential for the rational design and development of new materials based on 3-(Azetidin-3-yl)pyridine scaffolds.
Computational and Theoretical Studies of the 3 Azetidin 3 Yl Pyridine System
Quantum Chemical Calculations (e.g., DFT, AM1) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the intrinsic electronic properties of the 3-(azetidin-3-yl)pyridine (B1612201) system. Methods like Density Functional Theory (DFT) and the semi-empirical Austin Model 1 (AM1) are employed to model the molecule's electronic structure, which dictates its reactivity and potential for intermolecular interactions. nih.govnih.gov
DFT studies, often using functionals like B3LYP with basis sets such as 6-31G*, provide detailed information on electron distribution and orbital energies. researchgate.netresearchgate.net Key parameters derived from these calculations include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.
Calculations of the molecular electrostatic potential (MEP) map are particularly insightful. For 3-(azetidin-3-yl)pyridine, these maps typically reveal negative potential (electron-rich regions) around the nitrogen atom of the pyridine (B92270) ring, identifying it as a primary site for hydrogen bond acceptance. Conversely, the hydrogen on the azetidine (B1206935) nitrogen represents a region of positive potential, making it a key hydrogen bond donor. These calculations allow for the precise quantification of atomic charges (e.g., using Natural Bond Orbital analysis), which helps in understanding polar interactions essential for ligand-receptor binding. nih.govresearchgate.net
| Descriptor | Typical Application in Studying 3-(Azetidin-3-yl)pyridine | Reference |
| HOMO/LUMO Energies | Predicts regions susceptible to nucleophilic/electrophilic attack and overall reactivity. | researchgate.net |
| HOMO-LUMO Gap | Assesses kinetic stability and electronic excitation properties. | nih.gov |
| Mulliken/NBO Charges | Quantifies the electron distribution on each atom, highlighting polar sites for interaction. | researchgate.net |
| Molecular Electrostatic Potential (MEP) | Visually identifies electron-rich (H-bond acceptor) and electron-poor (H-bond donor) sites. | nih.gov |
| Dipole Moment | Measures the overall polarity of the molecule, influencing its solubility and ability to enter binding pockets. | nih.gov |
Molecular Modeling and Conformational Analysis of the Azetidine Ring
The four-membered azetidine ring is not planar and possesses a distinct conformational preference. nih.govrsc.org Its puckered nature is a defining structural feature that influences the spatial orientation of substituents and, consequently, its interaction with biological targets. Molecular modeling techniques, ranging from quantum mechanics to molecular mechanics (MM) force fields, are used to analyze the conformational landscape of the azetidine ring within the 3-(azetidin-3-yl)pyridine structure.
The azetidine ring typically adopts a puckered conformation to alleviate ring strain, which is considerable (approx. 25.4 kcal/mol). rsc.org The degree of puckering and the energy barrier to ring inversion are key parameters determined through computational analysis. For 3-(azetidin-3-yl)pyridine, the orientation of the pyridine ring relative to the azetidine ring (axial vs. equatorial-like positions) is of great interest. Ab initio calculations can determine the relative stabilities of different conformers and the transition states connecting them. nih.gov This analysis is crucial because the lowest energy conformation in solution may not be the conformation adopted upon binding to a protein (the "bioactive conformation"). Understanding the energetic cost of adopting a different conformation is vital for drug design. enamine.net
| Parameter | Description | Relevance to 3-(Azetidin-3-yl)pyridine | Reference |
| Puckering Amplitude | Quantifies the degree to which the azetidine ring deviates from planarity. | Determines the 3D shape and steric profile of the scaffold. | nih.gov |
| Dihedral Angles | Defines the precise geometry and conformation of the four-membered ring. | Influences the vector and distance between the pyridine and azetidine nitrogens. | nih.gov |
| Energy Barrier to Inversion | The energy required to flip between puckered conformations. | A lower barrier suggests conformational flexibility, which can be entropically costly upon binding. | rsc.org |
| Relative Conformer Energies | The calculated energy difference between stable conformers (e.g., pyridine in axial vs. equatorial position). | Predicts the most likely conformation in a given environment (gas phase, solvent). | nih.gov |
Ligand-Protein Interaction Studies (In Silico)
Molecular docking is a primary computational tool used to predict the preferred binding orientation of 3-(azetidin-3-yl)pyridine within a protein's active site. rjptonline.orghilarispublisher.com The process involves generating a multitude of possible conformations and orientations (poses) of the ligand within the binding pocket and scoring them based on interaction energies. For 3-(azetidin-3-yl)pyridine, docking studies consistently highlight key interactions: the pyridine nitrogen acting as a hydrogen bond acceptor and the azetidine nitrogen acting as a hydrogen bond donor. nih.govnih.gov
Following docking, Molecular Dynamics (MD) simulations are often performed to assess the stability of the predicted binding pose and to observe the dynamic behavior of the ligand-protein complex over time (typically nanoseconds). nih.govplos.orgmdpi.com MD simulations provide a more realistic, dynamic picture by incorporating the flexibility of both the ligand and the protein in a simulated aqueous environment. nih.gov During an MD simulation, the stability of critical hydrogen bonds, hydrophobic contacts, and water-mediated interactions can be monitored, providing confidence in the predicted binding mode. researchgate.net Analysis of the root-mean-square deviation (RMSD) of the ligand throughout the simulation helps to confirm that it remains stably bound in its predicted pose.
Predicting the binding affinity of a ligand for its target is a central goal of computational chemistry in drug discovery. nih.govbiorxiv.org Docking programs provide a "scoring function" that gives a rapid, albeit often rough, estimate of binding strength. biorxiv.org These scores are useful for ranking compounds in virtual screening but are generally not quantitatively accurate predictors of experimental binding affinities like Kᵢ or IC₅₀.
More rigorous methods are often applied to MD simulation trajectories to obtain more accurate predictions of binding free energy. nih.govchemrxiv.org Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models. nih.gov These end-point methods provide a more robust estimation of affinity by averaging over a large number of conformations from the MD simulation, offering a better correlation with experimental data and helping to differentiate between high- and low-affinity binders in a series of 3-(azetidin-3-yl)pyridine analogs.
Structure-Activity Relationship (SAR) Principles and Molecular Descriptors in Ligand Design
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a chemical structure, such as the 3-(azetidin-3-yl)pyridine core, affect its biological activity. nih.govnih.gov Computational methods are instrumental in rationalizing observed SAR and in predicting the activity of novel compounds. This is often achieved by developing Quantitative Structure-Activity Relationship (QSAR) models.
QSAR involves calculating a set of molecular descriptors for a series of analogs and using statistical methods to build a mathematical model that correlates these descriptors with experimental activity. nih.gov For derivatives of 3-(azetidin-3-yl)pyridine, relevant descriptors might include:
Steric descriptors: Molecular weight, volume, and surface area.
Electronic descriptors: Atomic charges, dipole moment, and HOMO/LUMO energies calculated via quantum mechanics. nih.gov
Hydrophobicity descriptors: The partition coefficient (logP) or calculated logD.
Topological descriptors: Polar surface area (PSA), which correlates with membrane permeability.
By analyzing a QSAR model, chemists can determine which properties are most important for activity. For example, a model might reveal that increasing the positive electrostatic potential on the azetidine NH group while maintaining a logP below a certain threshold leads to higher potency. This insight provides a clear, data-driven hypothesis for designing the next generation of compounds. mdpi.com
Pharmacophore Modeling and Scaffold Morphing Applications in Rational Design
A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological effect. rsc.org A pharmacophore model for a given target can be generated based on the structures of several known active ligands. Such a model for a target that binds 3-(azetidin-3-yl)pyridine would likely include a hydrogen bond donor feature (from the azetidine NH), a hydrogen bond acceptor feature (from the pyridine N), and an aromatic ring feature. researchgate.net
This pharmacophore model can then be used as a 3D query to screen virtual libraries for new compounds that possess different chemical backbones but present the same essential features in the correct spatial arrangement. This process is a form of rational design.
The 3-(azetidin-3-yl)pyridine moiety is itself an excellent candidate for scaffold morphing (or scaffold hopping), a strategy where a core part of a known active molecule is replaced with a chemically different but functionally similar group. nih.govnih.gov The conformationally constrained azetidine ring connected to a pyridine offers a unique three-dimensional vector for positioning key interacting groups, making it a valuable replacement for more flexible or synthetically challenging scaffolds while preserving the essential pharmacophoric elements. enamine.netnih.gov
Applications of the 3 Azetidin 3 Yl Pyridine Moiety As a Privileged Scaffold and Building Block
In the Construction of Complex Organic Molecules and Natural Product Analogs
The 3-(azetidin-3-yl)pyridine (B1612201) moiety serves as a crucial building block in the synthesis of complex organic molecules that exhibit a wide range of biological activities. Its incorporation into larger structures is a key strategy for accessing novel chemical entities with potential therapeutic applications. The synthesis of such complex molecules often involves multi-step sequences where the 3-(azetidin-3-yl)pyridine core is introduced to impart specific properties. evitachem.com
A notable example is the synthesis of a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives. frontiersin.org These compounds, which can be considered analogs of naturally occurring or synthetically derived bioactive molecules, have demonstrated potent antibacterial activity. The synthesis of these complex structures highlights the role of the 3-(azetidin-3-yl)pyridine unit in creating molecules with significant biological function. frontiersin.org The pyridine (B92270) portion of the moiety is recognized for its prevalence in numerous natural products, including vitamins and alkaloids, further underscoring the value of this scaffold in generating natural product analogs. lifechemicals.com
The construction of these molecules often leverages the chemical reactivity of both the azetidine (B1206935) and pyridine rings, allowing for diverse functionalization and the creation of intricate molecular architectures. For instance, new classes of compounds such as 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one have been prepared for antimicrobial screening, demonstrating the versatility of this scaffold in generating complex derivatives. nih.gov
As Versatile Building Blocks for Diverse Chemical Libraries and Fragment-Based Discovery
The 3-(azetidin-3-yl)pyridine moiety is an exceptionally valuable building block for the generation of diverse chemical libraries, a cornerstone of modern drug discovery. Its structural rigidity and defined exit vectors make it an ideal scaffold for creating collections of compounds with a wide range of substituents and spatial arrangements. Both pyridine and azetidine rings are considered important components in the design of such libraries. nih.govwhiterose.ac.uk
The synthesis and diversification of densely functionalized azetidine ring systems have been described, leading to a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov This approach has been successfully applied to the solid-phase synthesis of a 1976-membered library of spirocyclic azetidines, showcasing the utility of the azetidine core in generating large and diverse compound collections for screening. nih.gov
Similarly, the pyridine scaffold is extensively used in the automated generation of compound libraries. whiterose.ac.uk The ability to functionalize organoboron intermediates derived from pyridine allows for a high-throughput synthesis approach to a diverse set of compounds with a desirable range of molecular weights and lipophilicity. whiterose.ac.uk In the context of fragment-based drug discovery (FBDD), the 3-(azetidin-3-yl)pyridine moiety represents a valuable fragment that can be used as a starting point for the development of more potent and selective drug candidates. FBDD relies on identifying small, low-complexity molecules that bind to a biological target, which are then optimized and grown into lead compounds. frontiersin.orgsemanticscholar.org The favorable properties of the 3-(azetidin-3-yl)pyridine scaffold make it an attractive component for inclusion in fragment libraries.
Role in Ligand Design and Optimization Processes for Molecular Probes
The 3-(azetidin-3-yl)pyridine scaffold plays a pivotal role in the design and optimization of ligands and molecular probes for various biological targets. Its unique combination of a hydrogen bond acceptor (the pyridine nitrogen) and a three-dimensional, rigid azetidine ring allows for precise interactions with protein binding sites.
Scaffold Hopping Strategies for Novel Chemotypes
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel core structures (chemotypes) that retain the key pharmacophoric features of a known active compound but possess different intellectual property, physicochemical, or pharmacokinetic profiles. nih.gov The 3-(azetidin-3-yl)pyridine moiety has been successfully employed in scaffold hopping approaches to discover new classes of bioactive molecules.
For example, researchers have utilized scaffold hopping to move from existing inhibitor scaffolds to pyridine-based derivatives to identify novel inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov This strategy can lead to compounds with improved properties, such as enhanced metabolic stability, by altering the core structure while maintaining essential binding interactions. The replacement of a phenyl ring with a pyridine or pyrimidine (B1678525) ring is a common tactic in scaffold hopping to improve solubility and other drug-like properties. nih.gov
Rational Design of Ligands for Specific Molecular Targets (e.g., Nicotinic Acetylcholine Receptors, NAMPT, mGlu2 Receptor)
The 3-(azetidin-3-yl)pyridine scaffold has been instrumental in the rational design of potent and selective ligands for a variety of important biological targets.
Nicotinic Acetylcholine Receptors (nAChRs): The design of selective ligands for nAChRs is a significant area of research for the treatment of various neurological and psychiatric disorders. nih.govnih.gov The 3-(azetidin-3-yl)pyridine moiety is a common structural feature in many nAChR ligands. The azetidine ring serves as a bioisostere for other cyclic amines and provides a rigid framework for orienting the key pharmacophoric elements, such as the basic nitrogen and the aromatic pyridine ring, for optimal interaction with the receptor subtypes. nih.gov
Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT): A notable success story for the 3-(azetidin-3-yl)pyridine scaffold is the discovery of potent inhibitors of NAMPT, a key enzyme in the NAD+ salvage pathway and a promising target in oncology. nih.govnih.govacs.org Through a scaffold morphing approach, researchers identified 3-pyridyl azetidine ureas as a highly potent NAMPT-inhibiting motif. nih.gov X-ray co-crystal structures revealed that the pyridine ring of these inhibitors occupies the nicotinamide binding pocket of the enzyme, highlighting the critical role of this moiety in the compound's mechanism of action. nih.gov This research led to the development of compounds with excellent in vitro potency and favorable drug-like properties. nih.govnih.govacs.org
| Compound | Target | Activity (IC50) | Significance |
| 3-pyridyl azetidine ureas | NAMPT | 2.7 nM | Potent inhibition of NAMPT, a key oncology target. nih.gov |
Metabotropic Glutamate (B1630785) Receptor 2 (mGlu2): Agonists of the mGlu2 receptor have shown therapeutic potential in the treatment of drug addiction by modulating glutamatergic transmission. nih.gov The design of selective mGlu2 receptor ligands is an active area of research. While direct examples of 3-(azetidin-3-yl)pyridine in mGlu2 ligands were not specified in the provided context, the general principles of ligand design for G protein-coupled receptors often involve the use of rigid, nitrogen-containing heterocyclic scaffolds like the one to achieve desired selectivity and potency.
Exploration in Catalytic Processes (e.g., as ligands in transition-metal catalysis)
The utility of the 3-(azetidin-3-yl)pyridine moiety extends beyond medicinal chemistry into the realm of catalysis. Specifically, azetidine derivatives have been explored as ligands in transition-metal-catalyzed cross-coupling reactions.
In one study, new ligands based on aziridine (B145994) and azetidine cores were synthesized and evaluated for their catalytic activity in the Suzuki-Miyaura coupling reaction. mdpi.com These ligands, when complexed with palladium, formed efficient catalytic systems for the preparation of variously substituted biaryls. The study highlighted that amine/imidate-palladium complexes derived from azetidine were superior to their diamine analogues. mdpi.com
Pyridine and its derivatives are well-established as versatile ligands in homogeneous catalysis due to the ability of the nitrogen lone pair to coordinate with a wide range of transition metals. researchgate.netresearchgate.net The combination of the coordinating pyridine ring and the rigid azetidine framework in 3-(azetidin-3-yl)pyridine suggests its potential for creating well-defined and stable metal complexes for various catalytic transformations.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 3-(Azetidin-3-yl)pyridine hydrochloride, and how are yields optimized?
- Methodological Answer : The synthesis typically involves coupling a chlorinated pyridine precursor with an azetidine core under optimized conditions. Key steps include nucleophilic substitution or ring-closing reactions, followed by purification via column chromatography (e.g., silica gel) to achieve >70% yield . For example, highlights the use of continuous flow reactors for scalable synthesis, while emphasizes anhydrous conditions to prevent hydrolysis of the azetidine ring .
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Characterization involves:
- NMR Spectroscopy : To confirm the azetidine ring geometry and pyridine substitution pattern.
- HPLC : For purity assessment (>98% as per ) using C18 columns and mobile phases like water/acetonitrile with 0.1% trifluoroacetic acid .
- Mass Spectrometry (MS) : To verify molecular weight (e.g., 215.66 g/mol for related azetidine-pyridine derivatives) .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : The hydrochloride salt is water-soluble (up to 50 mg/mL) and miscible in polar solvents like ethanol (30 mg/mL) .
- Stability : Store at 2–8°C in airtight containers to prevent deliquescence. Stability studies in recommend avoiding prolonged exposure to light or humidity to prevent decomposition .
Advanced Research Questions
Q. How can substitution reactions at the azetidine ring be optimized to enhance bioactivity?
- Methodological Answer :
- Reductive Amination : Use NaBH4 or LiAlH4 to modify the azetidine nitrogen while preserving the pyridine moiety .
- Nucleophilic Substitution : Introduce functional groups (e.g., sulfonamides) via SN2 reactions. notes that activating groups like mesyl chloride improve reaction efficiency .
- Kinetic Control : Adjust reaction temperature (e.g., 0–5°C) to favor mono-substitution over diastereomer formation .
Q. How can conflicting data on the compound’s reactivity or stability be systematically resolved?
- Methodological Answer :
- Controlled Replication : Reproduce experiments under identical conditions (e.g., solvent purity, anhydrous atmosphere) to isolate variables .
- Advanced Analytics : Use LC-MS to identify degradation products (e.g., ring-opened byproducts) and quantify stability .
- Computational Modeling : Apply DFT calculations (via software like Gaussian) to predict reaction pathways and compare with empirical data .
Q. What analytical techniques are critical for detecting trace impurities in this compound?
- Methodological Answer :
- High-Resolution MS (HRMS) : Resolves isotopic patterns to identify halogenated impurities (e.g., residual chlorine from synthesis) .
- ICP-OES : Quantifies heavy metal contaminants (e.g., Pd from catalytic steps) with detection limits <1 ppm .
- 1D/2D NMR : Differentiates stereoisomers or regioisomers that HPLC may miss .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .
- Toxicity Mitigation : reports LD50 >500 mg/kg (oral, rat), but respiratory irritation risks necessitate air quality monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
